1-Methylphosphorinan-4-one
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Overview
Description
1-Methylphosphorinan-4-one is an organophosphorus compound with the molecular formula C6H11OP It is a heterocyclic compound containing a phosphorus atom within a six-membered ring
Synthetic Routes and Reaction Conditions:
Synthesis from Phenylphosphine: One method involves the reaction of phenylphosphine with acrylonitrile in the presence of potassium hydroxide and acetonitrile. The reaction mixture is cooled and stirred, leading to the formation of bis(2-cyanoethyl)phenylphosphine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo ring closure to form the phosphorinanone ring structure.
Industrial Production Methods: Industrial production methods for 4-phosphorinanone, 1-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phosphorus atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the phosphorinanone to its corresponding phosphine derivative.
Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phosphorinanones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methylphosphorinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can form strong bonds with various biological molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
- 1-Phenyl-4-phosphorinanone
- 1-Ethyl-4-phosphorinanone
- 1-Methyl-4-piperidone
Comparison: 1-Methylphosphorinan-4-one is unique due to the presence of a phosphorus atom in the ring, which imparts distinct chemical and physical properties compared to similar compounds like 1-methyl-4-piperidone, which contains a nitrogen atom instead .
Properties
CAS No. |
16327-48-3 |
---|---|
Molecular Formula |
C6H11OP |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1-methylphosphinan-4-one |
InChI |
InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3 |
InChI Key |
CGWKFVCVSUVZNG-UHFFFAOYSA-N |
SMILES |
CP1CCC(=O)CC1 |
Canonical SMILES |
CP1CCC(=O)CC1 |
Synonyms |
1-Methylphosphorinan-4-one |
Origin of Product |
United States |
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